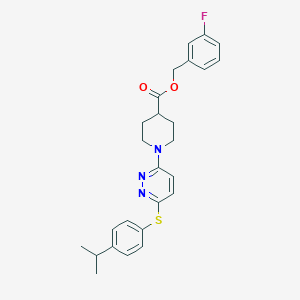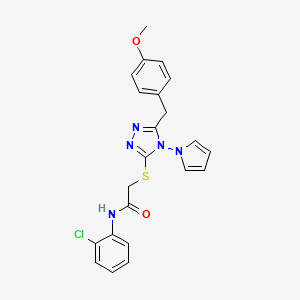
3-Fluorobenzyl 1-(6-((4-isopropylphenyl)thio)pyridazin-3-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound includes several functional groups, including a fluorobenzyl group, a piperidine ring, a carboxylate group, and a pyridazine ring. The presence of these groups could potentially influence the compound’s reactivity and biological activity.Scientific Research Applications
Thiazole-Aminopiperidine Hybrid Analogues
A study by Jeankumar et al. (2013) introduced thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This research exemplifies the approach of designing and synthesizing novel compounds by molecular hybridization for targeting bacterial enzymes essential for DNA replication, showcasing potential applications in tuberculosis treatment (Jeankumar et al., 2013).
Anti-Alzheimer's Agents
Gupta et al. (2020) synthesized and evaluated N-benzylated pyrrolidin-2-one / imidazolidin-2-one derivatives for anti-Alzheimer's activity. This illustrates the utility of benzylated compounds in exploring treatments for neurodegenerative diseases, demonstrating the relevance of such chemical structures in the development of drugs aimed at managing Alzheimer's disease (Gupta et al., 2020).
Antimicrobial Studies
Anuse et al. (2019) presented the synthesis, structural analysis, and antimicrobial evaluation of substituted 2-aminobenzothiazoles derivatives, indicating the role of structurally related compounds in addressing antimicrobial resistance. This work underscores the importance of chemical synthesis in generating new molecules with potential antimicrobial properties (Anuse et al., 2019).
Synthesis and Structural Analysis
Proszenyák et al. (2005) discussed the synthesis and characterization of isotopomers of 4-(4-fluorobenzyl)piperidine, providing insight into methodologies for preparing and analyzing compounds with specific structural features for pharmaceutical applications. Such research highlights the importance of synthetic chemistry in the development of pharmaceutical intermediates and active pharmaceutical ingredients (Proszenyák et al., 2005).
GPR39 Agonists Discovery
Sato et al. (2016) identified novel GPR39 agonists through screening, revealing the potential of specific chemical structures to modulate receptor activity. This study exemplifies the application of chemical compounds in elucidating receptor functions and developing receptor-targeted therapies (Sato et al., 2016).
Properties
IUPAC Name |
(3-fluorophenyl)methyl 1-[6-(4-propan-2-ylphenyl)sulfanylpyridazin-3-yl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O2S/c1-18(2)20-6-8-23(9-7-20)33-25-11-10-24(28-29-25)30-14-12-21(13-15-30)26(31)32-17-19-4-3-5-22(27)16-19/h3-11,16,18,21H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHXKJDZXPYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=NN=C(C=C2)N3CCC(CC3)C(=O)OCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2806902.png)
![ethyl 2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2806905.png)
![4-({3-[(4-chlorophenyl)thio]pyrazin-2-yl}oxy)-N-(2-methoxyphenyl)benzamide](/img/structure/B2806906.png)
amino}thiophene-2-carboxamide](/img/structure/B2806907.png)
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2806908.png)
![1-(2-chlorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2806909.png)
![Methyl 2-(9-methoxyindolo[3,2-b]quinoxalin-6-yl)acetate](/img/structure/B2806910.png)
![2-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2806911.png)
![6-amino-3-methyl-1-(p-tolyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)
![(Z)-N-(5,6-dimethoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2806915.png)



